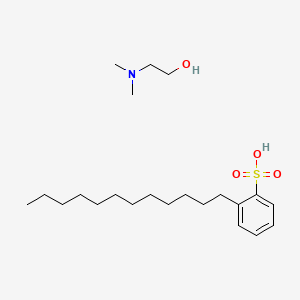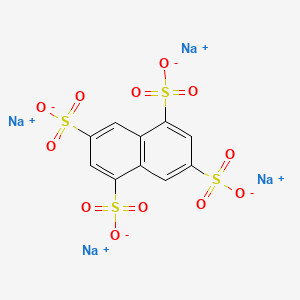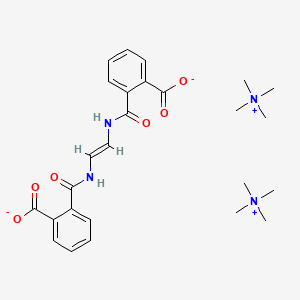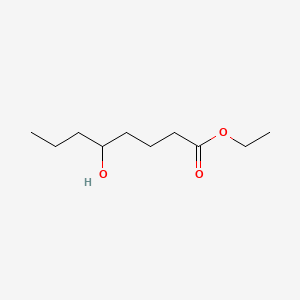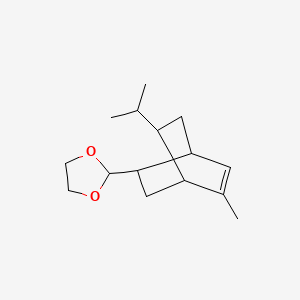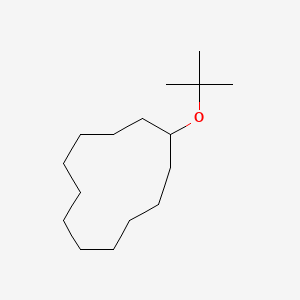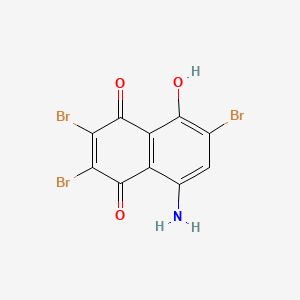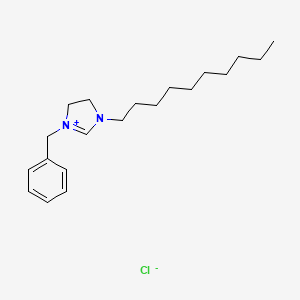
Einecs 308-614-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 308-614-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its Einecs number, which is a unique identifier used to track and regulate chemicals within the European Union.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Einecs 308-614-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for efficiency and cost-effectiveness. The production methods may include various stages such as raw material preparation, chemical reactions, purification, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 308-614-3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in various fields.
Common Reagents and Conditions: The compound reacts with common reagents under specific conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur in the presence of halogens or other substituents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with varying functional groups .
Wissenschaftliche Forschungsanwendungen
Einecs 308-614-3 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating biochemical pathways and cellular processes. In medicine, it serves as a precursor for pharmaceutical compounds and is involved in drug development. Industrially, this compound is employed in the production of various chemicals and materials .
Wirkmechanismus
Einecs 308-614-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For example, compounds with similar functional groups or molecular weights may exhibit analogous reactivity and applications. this compound may possess unique characteristics that make it particularly suitable for certain applications, such as higher stability or specific reactivity under certain conditions .
Vergleich Mit ähnlichen Verbindungen
- Einecs 203-770-8 (amyl nitrite)
- Einecs 234-985-5 (bismuth tetroxide)
- Einecs 239-934-0 (mercurous oxide)
- Einecs 433-610-4 (hydroxystyrene copolymer)
- Einecs 412-170-7 (phenylbutyl hydroxyphosphoryl acetic acid)
These compounds share some similarities with Einecs 308-614-3 but also have distinct properties that differentiate them .
Eigenschaften
CAS-Nummer |
98143-49-8 |
|---|---|
Molekularformel |
C26H58NO6P |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
docosyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H47O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;6-3-1-5-2-4-7/h2-22H2,1H3,(H2,23,24,25);5-7H,1-4H2 |
InChI-Schlüssel |
TYGPWBGKQRATMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


